1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4BrF3O and a molecular weight of 265.03 g/mol . This compound is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures. This reaction generates 5-bromo-2-(trifluoromethoxy)phenyllithium, which then undergoes elimination to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the ethynyl group can be coupled with other aryl or vinyl groups using palladium catalysts.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.
Common reagents used in these reactions include palladium catalysts, lithium diisopropylamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often explored for their potential biological activity and as intermediates in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom and the ethynyl group. The bromine atom can undergo oxidative addition with transition metal catalysts, facilitating coupling reactions. The ethynyl group can participate in various addition and substitution reactions, depending on the reaction conditions .
Comparison with Similar Compounds
1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but different positioning of the trifluoromethoxy group, affecting its reactivity.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of an ethynyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a bromine atom, an ethynyl group, and a trifluoromethoxy group, which provides a distinct set of reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-2-ethynyl-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVSHYDHYSIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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